molecular formula C16H13BrFN5O B11272962 N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272962
M. Wt: 390.21 g/mol
InChI Key: HYCVGSXNCRUGRH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a brominated and methylated phenyl group at the N1 position and a 4-fluorophenylamino group at the C5 position. Its molecular formula is C₁₇H₁₄BrFN₅O, with a molecular weight of 415.23 g/mol. The compound’s structural uniqueness lies in the strategic placement of bromine (ortho to the carboxamide) and fluorine (para to the amino group), which influence steric and electronic properties critical for biological interactions.

Properties

Molecular Formula

C16H13BrFN5O

Molecular Weight

390.21 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13BrFN5O/c1-9-2-7-13(12(17)8-9)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

HYCVGSXNCRUGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. Subsequent steps involve the introduction of the bromo and methyl groups on the phenyl ring, followed by the attachment of the fluorophenylamino group. The reaction conditions usually require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure scalability. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the bromo and fluorophenyl groups enhances its binding affinity and specificity towards its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related triazole-carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₄BrFN₅O 415.23 - 2-Bromo-4-methylphenyl (N1)
- 4-Fluorophenylamino (C5)
Ortho-bromo enhances steric bulk; para-fluoro improves metabolic stability .
N-(4-Bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () C₁₇H₁₅BrN₄O 385.22 - 4-Bromophenyl (N1)
- 3-Methylphenyl (C5)
Para-bromo reduces steric hindrance; meta-methyl may lower solubility .
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide () C₂₀H₁₇N₅O 343.38 - o-Tolyl (N1)
- Naphthalen-2-yl (carboxamide)
Bulky naphthyl group increases lipophilicity; o-tolyl may hinder binding .
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide () C₂₀H₁₆BrN₅O 430.28 - 6-Bromoquinolin-2-yl (carboxamide)
- o-Tolyl (N1)
Bromoquinoline enhances π-π stacking; o-tolyl adds steric complexity .
1-(4-Fluorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide () C₂₂H₁₈FN₅O 387.42 - 4-Fluorophenyl (N1)
- Pyridin-3-yl (C5)
- Phenylethyl (carboxamide)
Pyridinyl and fluorophenyl improve kinase binding; phenylethyl may reduce solubility .

Biological Activity

N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring, which is known for its diverse biological properties. The molecular formula is C14H12BrFN5OC_{14}H_{12}BrFN_5O, with a molecular weight of approximately 360.18 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation was also noted, which is crucial in preventing chronic infections.
Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Strong inhibition
Escherichia coli0.50Moderate inhibition
Klebsiella pneumoniae0.75Moderate inhibition

2. Anticancer Activity

The triazole moiety is also associated with anticancer properties. Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms.

  • Cell Line Studies : In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown that the compound induces apoptosis and inhibits cell growth.
  • Mechanism of Action : The proposed mechanism includes interference with DNA synthesis and modulation of apoptosis-related proteins.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted that this compound exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin, enhancing its antibacterial activity against resistant strains .
  • In Vitro Cancer Studies : Research published in Cancer Research demonstrated that the compound significantly reduces the viability of breast cancer cells in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

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